molecular formula C12H16O2 B8395064 4-Isopropyl-3-methylphenyl acetate

4-Isopropyl-3-methylphenyl acetate

Cat. No.: B8395064
M. Wt: 192.25 g/mol
InChI Key: DDBMQWAAZQBRJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isopropyl-3-methylphenyl acetate is an aromatic ester characterized by a phenyl ring substituted with an isopropyl group at the 4-position and a methyl group at the 3-position, esterified with acetic acid. These methods suggest that esterification of 4-isopropyl-3-methylphenol with acetic anhydride or acetyl chloride could be a plausible route for its production.

Substituted phenyl acetates are commonly used as flavoring agents or odor modifiers, where the isopropyl and methyl groups may enhance volatility or stability compared to simpler aromatic esters .

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

(3-methyl-4-propan-2-ylphenyl) acetate

InChI

InChI=1S/C12H16O2/c1-8(2)12-6-5-11(7-9(12)3)14-10(4)13/h5-8H,1-4H3

InChI Key

DDBMQWAAZQBRJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC(=O)C)C(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between 4-isopropyl-3-methylphenyl acetate and related esters:

Compound Name Molecular Formula Substituents on Phenyl Ring Key Functional Groups CAS Number
This compound C₁₂H₁₆O₂ 4-isopropyl, 3-methyl Acetate ester Not explicitly listed
4-Isopropylphenyl acetate C₁₁H₁₄O₂ 4-isopropyl Acetate ester 2664-32-6
2-(4-Methyl-3-cyclohexenyl)isopropyl acetate C₁₂H₁₈O₂ Cyclohexenyl (4-methyl) Acetate ester Not provided
Vinyl acetate C₄H₆O₂ N/A (vinyl group) Vinyl ester 108-05-4

Key Observations :

  • Ring Type : 2-(4-Methyl-3-cyclohexenyl)isopropyl acetate features a cyclohexenyl ring, which introduces ring strain and may alter volatility compared to aromatic analogs .
  • Polymerization Potential: Vinyl acetate’s unsaturated vinyl group enables polymerization into polyvinyl acetate (PVA), a property absent in fully saturated esters like the target compound .

Functional Advantages :

  • The methyl-isopropyl substitution in this compound likely improves lipophilicity, making it more suitable for hydrophobic formulations (e.g., long-lasting perfumes) compared to 4-isopropylphenyl acetate.
  • Cyclohexenyl analogs (e.g., 2-(4-methyl-3-cyclohexenyl)isopropyl acetate) may exhibit higher thermal stability due to their alicyclic structure .

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